2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine typically involves the reduction of naphthalene derivatives followed by amination. One common method involves the catalytic hydrogenation of 2-naphthylpropan-1-one to yield the tetrahydronaphthalene intermediate, which is then subjected to reductive amination using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and hydrogen flow rates.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of amides, imines, or other derivatives.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including its use in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid: Another tetrahydronaphthalene derivative with different functional groups.
3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine: A methoxy-substituted analog with distinct chemical properties.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-amine is unique due to its specific structural configuration and the presence of the amine group, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a compound of significant interest.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12H,6-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGKIRQJEHAMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.